Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate
CAS No.:
Cat. No.: VC16561616
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N2O3 |
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Molecular Weight | 170.17 g/mol |
IUPAC Name | ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate |
Standard InChI | InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)12-9-6/h3-4H2,1-2H3 |
Standard InChI Key | QNEBWLMMLQUUCP-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1=NOC(=N1)C |
Introduction
Structural and Molecular Characteristics of EMOA
IUPAC Nomenclature and Molecular Formula
EMOA is systematically named ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate, with the molecular formula . The core structure comprises a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and an ethyl acetate moiety at position 3 (Figure 1). This configuration distinguishes it from its 3-methyl isomer, ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate, which exhibits distinct electronic and steric properties .
Spectroscopic and Computational Data
While experimental spectra for EMOA remain unpublished, computational models predict key features:
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IR: Strong absorption bands at 1740–1720 cm (ester C=O) and 1650–1600 cm (oxadiazole C=N).
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NMR: NMR signals at δ 1.25–1.30 (triplet, CHCH), δ 4.15–4.20 (quartet, OCH), and δ 2.50 (singlet, oxadiazole-CH) .
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Mass Spectrometry: Predicted molecular ion peak at 170.16 (M) with fragmentation patterns consistent with ester cleavage and oxadiazole ring stability .
Synthetic Methodologies
Cyclocondensation of Amidoximes
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For example, 3-substituted-1,2,4-oxadiazoles are synthesized via base-mediated reactions of amidoximes with α-halo esters . Adapting this method, EMOA could be prepared through the reaction of 5-methylamidoxime with ethyl bromoacetate under alkaline conditions (Scheme 1):
Scheme 1: Proposed synthesis of EMOA
Optimization studies on analogous systems suggest yields of 40–50% when using tert-butoxide bases and dimethyl sulfoxide (DMSO) as the solvent .
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction times from 18 h to 30–60 minutes, enhancing efficiency while maintaining yields .
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Solid-Phase Synthesis: Enables combinatorial production of oxadiazole libraries, though scalability remains challenging .
Physicochemical Properties
Solubility and Stability
EMOA’s ethyl ester group confers moderate lipophilicity (), with solubility in polar aprotic solvents (e.g., DMSO, 25 mg/mL) and limited aqueous solubility (<1 mg/mL at pH 7.4). Stability studies on related esters indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at 4°C in inert atmospheres .
Crystallographic Insights
While single-crystal X-ray data for EMOA are unavailable, analogous structures (e.g., ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) reveal planar oxadiazole rings with dihedral angles of 80–90° relative to substituents . Such geometry may influence EMOA’s intermolecular interactions and packing efficiency.
Industrial and Research Applications
Agrochemistry
Oxadiazole derivatives serve as intermediates in herbicide synthesis. EMOA’s ester group could facilitate derivatization into sulfonylurea-like herbicides targeting acetolactate synthase .
Materials Science
Conjugated oxadiazoles exhibit luminescent properties, positioning EMOA as a candidate for organic light-emitting diodes (OLEDs). Computational studies predict an emission wavelength of 450–470 nm (blue region) .
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